6-(3,5-Dichlorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
6-(3,5-Dichlorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group, a methyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dichlorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 3,5-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired compound through a cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dichlorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
6-(3,5-Dichlorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-(3,5-Dichlorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(3,5-Dichlorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known for their use as calcium channel blockers in the treatment of hypertension.
Other Similar Compounds: Compounds like 3,5-dichlorobenzaldehyde and ethyl acetoacetate, which are used in the synthesis of the target compound, also share some structural similarities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its dichlorophenyl group and dihydropyridine ring contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H8Cl2N2O |
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Molecular Weight |
279.12 g/mol |
IUPAC Name |
6-(3,5-dichlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8Cl2N2O/c1-7-2-12(17-13(18)11(7)6-16)8-3-9(14)5-10(15)4-8/h2-5H,1H3,(H,17,18) |
InChI Key |
FWNBPRPZWBGAFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C2=CC(=CC(=C2)Cl)Cl)C#N |
Origin of Product |
United States |
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